molecular formula C22H23N3O4S B15151985 N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B15151985
M. Wt: 425.5 g/mol
InChI Key: OVHKUODTECAHHK-UHFFFAOYSA-N
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Description

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenylamine with suitable reagents to form the methoxyphenyl intermediate.

    Formation of the Methylphenylsulfonyl Intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine to form the methylphenylsulfonyl intermediate.

    Formation of the Pyridinylmethyl Intermediate: This step involves the reaction of pyridine-4-carboxaldehyde with a suitable amine to form the pyridinylmethyl intermediate.

    Coupling Reaction: The final step involves the coupling of the three intermediates with glycinamide under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-(2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Uniqueness

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C22H23N3O4S/c1-17-7-9-19(10-8-17)30(27,28)25(20-5-3-4-6-21(20)29-2)16-22(26)24-15-18-11-13-23-14-12-18/h3-14H,15-16H2,1-2H3,(H,24,26)

InChI Key

OVHKUODTECAHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3OC

Origin of Product

United States

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